molecular formula C20H28N2O3 B598296 tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 1198284-76-2

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B598296
CAS No.: 1198284-76-2
M. Wt: 344.455
InChI Key: SXPPWMULMVXLHI-UHFFFAOYSA-N
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Description

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate is a chemical compound with the molecular formula C20H28N2O3. It has an average mass of 344.448 Da and a monoisotopic mass of 344.209991 Da . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate access . Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, which are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage threshold is essential for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are critical for understanding how the compound affects overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound: exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and its potential therapeutic applications.

Preparation Methods

The synthesis of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate has various applications in scientific research, including:

Comparison with Similar Compounds

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 2-benzyl-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-12-7-10-20(15-22)11-13-21(17(20)23)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPPWMULMVXLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678097
Record name tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198284-76-2
Record name tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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